2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride
Overview
Description
2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of ethylsulfanyl and trideuteriomethoxy groups attached to a phenyl ring, along with an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the phenyl ring substituted with ethylsulfanyl and trideuteriomethoxy groups This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and deuteration
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to maintain the integrity of the deuterated groups and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trideuteriomethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to the replacement of the trideuteriomethoxy groups with other functional groups.
Scientific Research Applications
2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The ethylsulfanyl and trideuteriomethoxy groups may play a role in binding to enzymes or receptors, modulating their activity. The ethanamine moiety can interact with neurotransmitter systems, potentially influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Methylsulfanyl-2,5-dimethoxyphenyl]ethanamine
- 2-[4-Ethylsulfanyl-2,5-dimethoxyphenyl]ethanamine
- 2-[4-Ethylsulfanyl-2,5-bis(methoxy)phenyl]ethanamine
Uniqueness
2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride is unique due to the presence of trideuteriomethoxy groups, which can influence its chemical reactivity and stability. The deuterium atoms can also affect the compound’s interaction with biological systems, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to non-deuterated analogs.
Properties
IUPAC Name |
2-[4-ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S.ClH/c1-4-16-12-8-10(14-2)9(5-6-13)7-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H/i2D3,3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKRCPGGWNAUJG-HVTBMTIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C(=C1)OC)CCN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])SCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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